10H-Pyrido(3,2-b)(1,4)benzothiazine

Description

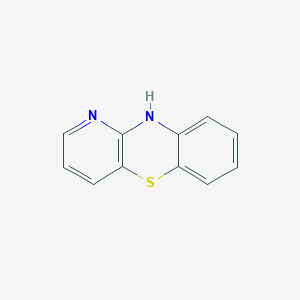

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

10H-pyrido[3,2-b][1,4]benzothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDZROJJLPDLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180733 | |

| Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261-96-1 | |

| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000261961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 261-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-pyrido[3,2-b](1,4)benzothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

General Synthetic Routes to the 10H-Pyrido(3,2-b)(1,4)benzothiazine System

The fundamental approaches to assembling the this compound skeleton involve forming two critical chemical bonds to create the central six-membered thiazine (B8601807) ring containing a sulfur and a nitrogen atom.

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. slideshare.net A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an ion or reactant from one phase to the other, where the reaction can proceed. slideshare.netcrdeepjournal.org This method can lead to faster reactions, higher yields, and milder reaction conditions, reducing the need for expensive or hazardous solvents. crdeepjournal.org

In the context of this compound synthesis, PTC can be hypothetically applied to the key cyclization step. For instance, the reaction between a 2-aminopyridine-3-thiolate salt (soluble in the aqueous phase) and an activated chloronitrobenzene derivative (soluble in the organic phase) could be significantly accelerated. The PTC catalyst would form an ion pair with the thiolate anion, shuttling it into the organic phase to react with the aryl halide and initiate the cyclization process. Common catalysts for such nucleophilic substitution reactions include tetra-n-butylphosphonium bromide and various quaternary ammonium salts. crdeepjournal.orgyoutube.com

Table 1: Common Phase-Transfer Catalysts and Their Potential Role

| Catalyst Type | Example Catalyst | Potential Application in Synthesis |

|---|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride | Facilitating transport of thiolate anions from aqueous to organic phase. slideshare.net |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Similar to ammonium salts, often with better thermal stability. slideshare.net |

Condensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. mdpi.com One of the most established methods for forming a thiazine ring is through the condensation of an o-aminothiophenol derivative. mdpi.comnih.gov

By analogy, a primary route to the this compound system involves the condensation of 2-amino-3-mercaptopyridine (a bifunctional nucleophile) with a suitable catechol or quinone derivative. A more common approach, however, is the reaction between an activated pyridine (B92270) derivative and an o-aminothiophenol. For example, the reaction of 2,3-dichloropyridine (B146566) with o-aminothiophenol would involve an initial nucleophilic substitution by the thiol group, followed by an intramolecular cyclization via substitution by the amino group to form the final tricyclic product.

A more complex, multi-component condensation approach has also been reported for the synthesis of related pyridobenzothiazines, involving the reaction of 1,3-diphenylpropenone with malononitrile (B47326). researchgate.net This pathway suggests that the core structure can be built through a sequence of condensation and cyclization steps starting from acyclic precursors. researchgate.net

The formation of heterocyclic systems via intramolecular nucleophilic aromatic substitution (SNAr) is a robust strategy. A review of this methodology highlights its application in synthesizing condensed heterocycles, particularly through the displacement of a nitro group. acs.org

In this approach for synthesizing the this compound system, a precursor is first assembled containing the pyridine and benzene (B151609) rings linked by a sulfide (B99878) bridge. This intermediate, typically a 2-(2-aminophenylthio)-3-nitropyridine, is designed to have a nucleophile (the amino group) and a leaving group (the nitro group) positioned for cyclization. Upon heating, often in the presence of a base, the amino group attacks the carbon atom bearing the nitro group, displacing it and closing the central thiazine ring to yield the target heterocyclic system.

The reaction of electron-deficient azines (such as pyridine rings with electron-withdrawing groups) with bifunctional nucleophiles provides a direct and efficient route to fused heterocyclic systems. acs.org In this one-step approach, o-aminothiophenol serves as the ideal bifunctional nucleophile for constructing the this compound core.

The reaction typically involves an activated pyridine, such as 3-nitro-2-chloropyridine. The process begins with the nucleophilic attack of one of the functional groups of o-aminothiophenol (either the amine or the thiol) onto the pyridine ring, displacing the chlorine atom. This is followed by an intramolecular cyclization where the second nucleophilic group attacks the electron-deficient pyridine ring, leading to the formation of the thiazine ring. This method is advantageous as it can build the complex tricycle in a single synthetic operation from readily available starting materials. acs.org

Synthesis of Substituted this compound Derivatives

Further functionalization of the parent this compound ring system is crucial for developing compounds with specific biological or material properties.

The attachment of sugar moieties, such as ribofuranose, to heterocyclic scaffolds is a common strategy in medicinal chemistry to create nucleoside analogues. Research has demonstrated the synthesis of N-ribofuranosides of this compound. researchgate.net

The synthesis is achieved by reacting a substituted this compound with a protected ribose derivative. Specifically, various substituted 3-nitro-10H-pyrido[3,2-b] crdeepjournal.orgresearchgate.netbenzothiazines are treated with β-D-ribofuranose-1-acetate-2,3,5-tribenzoate. researchgate.net The reaction is typically carried out in a non-polar solvent like toluene, where the N-H group at the 10-position of the benzothiazine acts as a nucleophile, attacking the anomeric carbon of the ribose acetate (B1210297) and displacing the acetate group. This results in the formation of an N-glycosidic bond, yielding the N-(2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl) derivative. researchgate.net The benzoyl protecting groups can be subsequently removed if desired.

Table 2: Examples of Synthesized this compound Ribofuranosides

| Parent Heterocycle | Glycosylating Agent | Resulting Ribofuranoside Derivative | Reference |

|---|---|---|---|

| 10H-8-chloro-7-methyl-3-nitropyrido[3,2-b] crdeepjournal.orgresearchgate.netbenzothiazine | β-D-ribofuranose-1-acetate-2,3,5-tribenzoate | N-(2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl)-8-chloro-7-methyl-3-nitropyrido[3,2-b] crdeepjournal.orgresearchgate.netbenzothiazine | researchgate.net |

| 10H-7,9-dimethyl-3-nitropyrido[3,2-b] crdeepjournal.orgresearchgate.netbenzothiazine | β-D-ribofuranose-1-acetate-2,3,5-tribenzoate | N-(2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl)-7,9-dimethyl-3-nitropyrido[3,2-b] crdeepjournal.orgresearchgate.netbenzothiazine | researchgate.net |

Alkylation at the 10-Position of the Pyrido-Benzothiazine Ring

The nitrogen atom at the 10-position of the this compound ring system is a common site for alkylation, leading to a variety of N-substituted derivatives. This reaction is typically achieved by treating the parent heterocycle with an alkylating agent in the presence of a base.

A general method for the production of N-alkylpyrazole derivatives, which can be conceptually applied here, involves reacting the N-unsubstituted pyrazole (B372694) with an alkyl halide in the presence of a stoichiometric amount of a base. google.com For industrial-scale synthesis, an alternative to using often expensive N-mono-substituted hydrazines is to first synthesize the N-unsubstituted pyrazole derivative and then perform an N-alkylation reaction. google.com Another approach involves the N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene to yield an N-pentenyl sulfonamide. nih.gov

The dialkylamino-alkylation of related benzothiazine systems, such as 3H-pyridazino[4,5-b] nih.govresearchgate.netbenzothiazin-4(10H)-one-5,5-dioxide, has been shown to produce 10-dialkylaminoalkyl analogues. nih.gov This highlights the reactivity of the nitrogen at the 10-position towards the introduction of various alkyl chains. The synthesis of 10-substituted pyrido[2,3-b] researchgate.netmdpi.comnaphthyridin-5(10H)-ones has been achieved through the reaction of bis(2-chloropyridin-3-yl)methanone with primary amines, followed by intramolecular ring closure, demonstrating a versatile method for introducing substituents at the 10-position. researchgate.net

Furthermore, a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides proceeds through N-benzylation and ring-opening of the aziridine, followed by intramolecular nucleophilic displacement to form functionalized 1,4-benzodiazepine (B1214927) derivatives, a strategy that could be adapted for the N-alkylation of the pyrido-benzothiazine scaffold. nih.gov

Table 1: Examples of N-Alkylation Reactions on Pyrido-Benzothiazine and Related Scaffolds

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| N-unsubstituted pyrazole derivative | Alkyl halide, Base | N-alkylpyrazole derivative | google.com |

| 2-Azidobenzenesulfonamide | 5-Bromopent-1-ene | N-pentenyl sulfonamide | nih.gov |

| 3H-Pyridazino[4,5-b] nih.govresearchgate.netbenzothiazin-4(10H)-one-5,5-dioxide | Dialkylaminoalkylating agent | 10-Dialkylaminoalkyl analogues | nih.gov |

| Bis(2-chloropyridin-3-yl)methanone | Primary amines | 10-Substituted pyrido[2,3-b] researchgate.netmdpi.comnaphthyridin-5(10H)-ones | researchgate.net |

| Methyl 1-arylaziridine-2-carboxylates | N-[2-bromomethyl(aryl)]trifluoroacetamides | Functionalized 1,4-benzodiazepine derivatives | nih.gov |

Functionalization with Carbonyl Chloride Groups

The introduction of a carbonyl chloride group at the 10-position of the this compound ring creates a versatile intermediate, this compound-10-carbonyl chloride, for further derivatization. This compound, with the chemical formula C12H7ClN2OS, is a key precursor for synthesizing a range of amides and esters by reaction with various nucleophiles. nih.govsmolecule.com The IUPAC name for this compound is pyrido[3,2-b] nih.govresearchgate.netbenzothiazine-10-carbonyl chloride. nih.govsmolecule.com

The synthesis of this acyl chloride allows for the attachment of diverse functional groups to the pyrido-benzothiazine core, expanding the chemical space for biological evaluation. For instance, the reaction of this compound-10-carbonyl chloride with appropriate amines or alcohols would yield the corresponding carboxamides or carbamates, respectively.

Incorporation of Nitro and Halogen Substituents

The pyrido-benzothiazine scaffold can be functionalized with nitro and halogen groups to modulate its physicochemical and biological properties. For instance, 10H-8-chloro-7-methyl/7,9-dimethyl/8-chloro-9-methyl-3-nitropyrido[3,2-b] nih.govresearchgate.netbenzothiazines have been synthesized and subsequently used to prepare N-ribofuranosides. researchgate.net Similarly, 10-acetyl derivatives of these nitro and chloro-substituted compounds have been prepared. researchgate.net

The synthesis of new pyrido[3,2-b] nih.govresearchgate.netbenzothiazines can be achieved through base-mediated reactions of substituted 2-chloro-3-nitropyridines with o-aminothiophenols. consensus.app This reaction involves a sequential nucleophilic substitution of the chlorine atom and the nitro group. consensus.app In the case of aminothiophenols, the reaction proceeds via substitution of the chlorine atom followed by a Smiles rearrangement and an intramolecular substitution of the nitro group by the S-nucleophile. consensus.app

Furthermore, 10H-9-chloro/9-bromo/8,9-dichloro-3-nitro-pyrido[3,2-b] nih.govresearchgate.netbenzo[b]thiazines and their 10-acetyl derivatives have been synthesized. researchgate.net These halogenated and nitrated compounds serve as intermediates for further chemical modifications, such as the synthesis of ribofuranosides. researchgate.net The synthesis of 10R-pyrido[4,3-a]phenazines, a related heterocyclic system, has been achieved from 6-arylamino-5-nitrosoisoquinoline derivatives, highlighting the utility of nitroso groups in cyclization reactions. mdpi.com

Synthesis of Derivatives with Aminoalkyl Side Chains

The introduction of aminoalkyl side chains at the 10-position of the pyrido-benzothiazine ring system is a common strategy to enhance the pharmacological properties of these compounds. The synthesis of such derivatives is typically achieved by reacting the parent this compound with a haloaminoalkane in the presence of a suitable base.

For instance, the reaction of 4-Aza-phenothiazine (an alternative name for this compound) with aminoalkyl halides leads to the formation of 10-substituted derivatives. researchgate.net This method allows for the introduction of various aminoalkyl chains, such as those containing dibutylamino groups, to yield compounds like 10-(2-(dibutylamino)ethyl)-10H-pyrido(3,2-b)(1,4)benzothiazine. uni.lu

A related synthesis involves the dialkylamino-alkylation of 3H-pyridazino[4,5-b] nih.govresearchgate.netbenzothiazin-4(10H)-one, which produces 3-dialkylaminoalkyl-derivatives. nih.gov Oxidation of the 10-dialkylaminoalkyl analogues of this system has also been reported. nih.gov These synthetic approaches demonstrate the versatility of introducing aminoalkyl side chains to the benzothiazine core, which can significantly influence the biological activity of the resulting compounds.

Stereoselective Synthesis of Pyrido(3,2-b)(1,4)benzothiazine Enantiomers

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which often exhibit different pharmacological profiles. While specific literature on the stereoselective synthesis of this compound enantiomers is limited, related benzothiazine derivatives have been synthesized with high enantioselectivity.

A notable example is the organocatalytic chemoselective approach for the synthesis of enantioenriched researchgate.netconsensus.app-benzothiazine derivatives. nih.govresearchgate.net This method involves a highly chemoselective 1,2-addition of thiols to 2-isothiocyanatochalcones, followed by an enantioselective intramolecular thia-Michael addition cascade. nih.govresearchgate.net The use of a cinchona-derived squaramide catalyst provides good to excellent yields and enantioselectivities for a broad range of substrates. nih.govresearchgate.net This strategy has also been successfully extended to diphenylphosphine (B32561) oxide nucleophiles to access enantioenriched organophosphorus-substituted researchgate.netconsensus.app-benzothiazines. nih.gov

These findings suggest that similar organocatalytic cascade reactions could potentially be developed for the stereoselective synthesis of this compound enantiomers, by carefully designing the appropriate starting materials and chiral catalysts.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient and innovative synthetic routes to the pyrido-benzothiazine scaffold and its analogues. These advancements often involve cascade reactions and the exploration of new reaction pathways.

Cascade Reactions in Pyrido(3,2-b)(1,4)benzothiazine Synthesis

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the synthesis of complex molecules in a single step, thereby increasing efficiency and reducing waste. A notable example is the thermolysis of 3-aroylpyrrolo[2,1-c] nih.govresearchgate.netbenzothiazine-1,2,4-triones, which proceeds through an unprecedented cascade of two thermal decarbonylations to generate acyl(1,3-benzothiazol-2-yl)ketenes in situ. mdpi.com These reactive intermediates then undergo a [4+2]-cyclodimerization to afford pyrido[2,1-b] researchgate.netconsensus.appbenzothiazol-1-ones, a structurally related class of compounds. mdpi.com

The development of novel 1,4-benzothiazine-3-one derivatives has been achieved through a design and synthesis strategy based on the chemical scaffolds of existing anticonvulsant agents. nih.gov While not a direct synthesis of the parent pyrido-benzothiazine, this approach highlights the use of rational design in creating new derivatives.

Furthermore, a tandem Stille/heterocyclization reaction has been developed for the regioselective synthesis of various heterocyclic cores, including 1,2-benzothiazine 1,1-dioxides. nih.gov This methodology demonstrates the power of palladium-catalyzed cross-coupling reactions in constructing complex heterocyclic systems in a single pot. Although not directly applied to this compound, this approach could potentially be adapted for its synthesis.

Table 2: Novel Synthetic Approaches to Pyrido-Benzothiazine and Related Heterocycles

| Synthetic Approach | Key Intermediate/Reaction | Product Class | Reference |

|---|---|---|---|

| Thermolysis Cascade | Acyl(1,3-benzothiazol-2-yl)ketenes | Pyrido[2,1-b] researchgate.netconsensus.appbenzothiazol-1-ones | mdpi.com |

| Rational Design | Based on anticonvulsant scaffolds | 1,4-Benzothiazine-3-one derivatives | nih.gov |

| Tandem Stille/Heterocyclization | Palladium-catalyzed cross-coupling | 1,2-Benzothiazine 1,1-dioxides | nih.gov |

Radical-Based Approaches to 1,4-Benzothiazine Derivatives

A notable advancement in the synthesis of 1,4-benzothiazine derivatives involves a transition-metal-free, radical-based approach. This method utilizes the reaction of 2-aminobenzenethiols with various ketones, including α,β-unsaturated, cyclic, linear, and fluoroalkyl ketones. nih.govacs.org The process is characterized by its broad substrate scope, yielding a diverse array of 1,4-benzothiazines. nih.govacs.org For instance, the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated ketones in the presence of a base like cesium carbonate (Cs2CO3) in methanol (B129727) at elevated temperatures has been shown to produce 1,4-benzothiazine derivatives in moderate to excellent yields, ranging from 73% to 90%. researchgate.net Mechanistic studies suggest that these transformations proceed through a radical process. researchgate.net

One-Pot Synthetic Strategies for Condensed Heterocycles

One-pot syntheses have emerged as efficient and atom-economical methods for constructing complex heterocyclic systems like this compound. These strategies often involve multicomponent reactions (MCRs) that allow for the formation of multiple bonds in a single operation, thereby reducing reaction time and simplifying purification processes. nih.govtubitak.gov.tr

A prominent one-pot approach involves the condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds. nih.govresearchgate.net For example, reacting 2-aminothiophenol with a 1,3-dicarbonyl compound in the presence of polyethylene (B3416737) glycol (PEG-200) at 80°C for 4 hours results in excellent yields (76–98%) of 1,4-benzothiazine derivatives under metal-free and environmentally friendly conditions. nih.gov The proposed mechanism suggests that PEG-200 protonates a carbonyl group of the 1,3-dicarbonyl compound, enhancing its electrophilicity. This is followed by an attack from the 2-aminothiophenol, leading to the formation of an imine intermediate which then undergoes tautomerization and oxidative cyclization to yield the final product. nih.gov

Another innovative one-pot method utilizes a biomimetic strategy with β-cyclodextrin as a supramolecular catalyst in water at neutral pH. The cyclocondensation of substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines with 1,3-dicarbonyl compounds under these conditions affords 1,4-benzothiazine derivatives in high yields (70–91%) within a short reaction time of 50 minutes. nih.gov

Furthermore, the synthesis of 1,4-benzothiazines from 1,3-benzothiazolium cations and α-haloketones has been achieved through a base-induced ring expansion under ultrasonication. rsc.org Optimal results were obtained using a 5% sodium hydroxide (B78521) solution. rsc.org

The following table summarizes various one-pot synthetic strategies for 1,4-benzothiazine derivatives:

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

| 2-Aminothiophenol, 1,3-Dicarbonyl Compounds | Polyethylene Glycol (PEG-200) | 80°C, 4h | 76-98% | nih.gov |

| Substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines, 1,3-Dicarbonyl Compounds | β-Cyclodextrin, Water | 60°C, 50 min | 70-91% | nih.gov |

| 1,3-Benzothiazolium Cations, α-Haloketones | 5% Sodium Hydroxide | Ultrasonication | - | rsc.org |

Reaction Mechanisms and Mechanistic Studies

The formation of the pyrido[3,2-b] nih.govresearchgate.netbenzothiazine ring system is a subject of detailed mechanistic investigation, with studies focusing on reaction pathways, the role of intermediates, and computational analysis of energetics.

Elucidation of Reaction Pathways for Pyrido-Benzothiazine Formation

The synthesis of pyridopyridazine-6,8-diones, which share a fused heterocyclic core, provides insight into potential pathways. One such pathway involves the reaction of arylidene-malononitrile with N-substituted pyrimidinediones. The reaction proceeds through a Michael addition of a deprotonated methyl group to the electron-deficient alkene, followed by the elimination of malononitrile via intramolecular substitution. The resulting 3,4-dihydro intermediates are then aromatized in situ by ambient oxygen to yield the final products. mdpi.com

Another proposed mechanism for the formation of a benzothiazine system involves the acid-catalyzed isomerization of an intermediate formed from the reaction of two molecules of 2-aminothiophenol with fumaraldehyde. This involves a Michael addition, intramolecular condensation, and a final intramolecular nucleophilic addition by a benzothiazole (B30560) nitrogen. nih.gov

Role of Intermediates in Synthetic Transformations

Intermediates play a crucial role in the synthesis of complex heterocyclic structures. In the thermal decomposition of 3-aroylpyrrolo[2,1-c] nih.govresearchgate.netbenzothiazine-1,2,4-triones to form pyrido[2,1-b] nih.govresearchgate.netbenzothiazol-1-ones, acyl(1,3-benzothiazol-2-yl)ketenes are generated in situ as highly reactive intermediates. mdpi.com These ketenes then undergo a [4+2]-cyclodimerization to yield the final product. mdpi.com The instability of such intermediates necessitates their in-situ generation. mdpi.com

In the context of one-pot syntheses, Schiff base intermediates are often formed. For instance, in the Mannich reaction for the synthesis of tetrahydroquinoline derivatives, the reaction proceeds through the formation of a Schiff base from an amine and an aldehyde, which then acts as an electrophile. nih.gov

Computational Studies on Reaction Energetics and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and energetics of these reactions. For the thermolysis of 3-aroylpyrrolo[2,1-c] nih.govresearchgate.netbenzothiazine-1,2,4-triones, DFT calculations have shown that the reaction proceeds through an unprecedented cascade of two thermal decarbonylations. mdpi.com These computational models help in understanding the feasibility of different reaction pathways and the stability of intermediates and transition states. mdpi.comresearchgate.net

The distortion/interaction or activation strain model is another computational tool used to analyze cycloaddition reactivity. This model dissects the activation barrier into the energy required to distort the reactants into the transition state geometry (distortion energy) and the stabilizing interaction between the distorted fragments (interaction energy). nih.gov Such analyses provide a quantitative understanding of the factors controlling reaction rates. nih.gov

Synthetic Challenges and Strategies for Overcoming Them

The synthesis of this compound and its derivatives is not without its challenges. These include the need for harsh reaction conditions, the use of toxic or unstable reagents, and the potential for low yields and side product formation.

Furthermore, the regioselective synthesis of specific isomers can be a significant hurdle. nih.gov Careful selection of starting materials, catalysts, and reaction conditions is crucial for controlling the regioselectivity of the reaction. For example, palladium-catalyzed cross-coupling reactions have been effectively employed for the regioselective construction of C-C bonds in the synthesis of various bioactive molecules. nih.gov

Structure Activity Relationship Sar Studies of 10h Pyrido 3,2 B 1,4 Benzothiazine Derivatives

Influence of Substituents on Biological Activity

The biological profile of 10H-Pyrido(3,2-b)(1,4)benzothiazine derivatives is highly dependent on the nature and position of various substituents on the tricyclic ring system. Modifications at the nitrogen atom of the central thiazine (B8601807) ring, as well as on the peripheral benzene (B151609) and pyridine (B92270) rings, can profoundly alter the compound's physicochemical properties and its pharmacological effects.

Effects of Substituents at Positions 2, 6, and 10

Substitutions on the this compound scaffold are critical for modulating biological activity. The numbering of this heterocyclic system designates the thiazine nitrogen as position 10, while positions within the pyridine and benzene rings are numbered separately.

Positions on the Benzene and Pyridine Rings (e.g., 2, 6, 7, 8, 9): Modifications on the aromatic rings also play a significant role. For example, chloro- and methyl-substituted 10H-pyrazino[2,3-b] researchgate.netnih.govbenzothiazines, a related class of compounds, have been synthesized and evaluated for neuroleptic activity. nih.gov In the context of this compound, derivatives bearing substituents such as chloro, methyl, and nitro groups have been synthesized to explore their potential as chemotherapeutic agents. researchgate.net Specifically, compounds like 8-chloro-7-methyl-, 7,9-dimethyl-, and 8-chloro-9-methyl-3-nitro-10H-pyrido[3,2-b] researchgate.netnih.govbenzothiazine have been investigated for their antimicrobial properties. researchgate.net A patent has claimed pyridobenzothiazine derivatives with halogen substituents like chlorine or fluorine, which contribute to high antimicrobial activity. google.com The presence of a fluorine atom at position 6, for instance, is known in other polycyclic aromatic systems to affect metabolism and biological activity. nih.gov

Impact of Pyridine Ring Fusion on π-π Stacking Interactions

The fusion of a pyridine ring to the benzothiazine core introduces a nitrogen atom into one of the aromatic rings, which significantly influences the molecule's electronic properties and potential for non-covalent interactions. One of the most important of these is π-π stacking, a phenomenon that plays a critical role in molecular recognition, such as a drug binding to its receptor or intercalating into DNA. wikipedia.orgrsc.org

Role of Side Chains (e.g., dimethylamino propyl, piperidinopropyl) in Pharmacological Properties

The side chain attached to the nitrogen atom at position 10 is a well-established determinant of the pharmacological properties of phenothiazine-type compounds. This holds true for the this compound series, where this side chain often provides the basic center necessary for interaction with acidic residues in receptors or enzymes.

A classic example is the dimethylaminopropyl side chain. In the closely related pyrazinobenzothiazine series, the 10-[3-(dimethylamino)-1-propyl] derivatives were synthesized and evaluated as potential neuroleptics, showing an affinity for dopamine (B1211576) and other receptors comparable to that of chlorpromazine (B137089). nih.gov The length and nature of the alkylamino chain are critical. SAR studies on other psychoactive compounds, such as citalopram, have also highlighted the importance of the dimethylaminopropyl side chain for potent interaction with neurotransmitter transporters. nih.gov

Various other side chains have been explored for this class of compounds. PubChem records indicate the existence of derivatives with piperidinoethyl and dibutylaminoethyl side chains attached at position 10, suggesting that these variations are of interest for modulating biological activity. uni.luuni.lu The choice of the terminal amine (e.g., dimethylamino, piperidino) and the length of the alkyl linker (e.g., ethyl, propyl) allow for fine-tuning of properties like basicity, lipophilicity, and steric bulk, all of which affect the compound's absorption, distribution, metabolism, and target-binding affinity.

Below is an interactive table of representative side chains attached at position 10 of the this compound core and their associated biological investigations.

| Side Chain | Investigated For | Reference |

| 3-(Dimethylamino)propyl | Neuroleptic Activity | nih.gov |

| 2-(Piperidino)ethyl | General Synthesis | uni.lu |

| 2-(Dibutylamino)ethyl | General Synthesis | uni.lu |

| S-(2-Dibutylaminoethyl) carbothioate | General Synthesis | uni.lu |

Importance of Stereochemistry and Conformational Features in Activity

Stereochemistry and the conformational flexibility of a molecule are fundamental to its biological activity. Chiral centers within a drug molecule can lead to enantiomers or diastereomers that may exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers.

While specific studies on the stereochemistry of this compound derivatives are not extensively documented in the reviewed literature, the general principles of medicinal chemistry underscore its potential importance. If a substituent introduced onto the scaffold creates a chiral center, it is highly probable that the resulting enantiomers will have different biological activities.

Correlation of Structural Features with Specific Biological Activities

By systematically altering the structure of the this compound core and its substituents, researchers can correlate specific structural features with desired biological outcomes, such as enhanced antimicrobial efficacy.

Structural Modulations for Enhanced Antimicrobial Efficacy

The this compound scaffold has been identified as a promising template for the development of new antimicrobial agents. Azaphenothiazines, the class of compounds to which pyridobenzothiazines belong, are recognized for their broad bioactivity. researchgate.net

Several structural modifications have been shown to influence the antimicrobial properties of these compounds. The introduction of a ribofuranosyl moiety (a sugar derivative) to the core structure has been found to yield derivatives with better antibacterial and antifungal activities compared to their parent compounds. researchgate.net The synthesis of N-(2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl) derivatives of substituted 3-nitro-pyrido[3,2-b] researchgate.netnih.govbenzo[b]thiazines has been reported, and these compounds were screened for antimicrobial activity. researchgate.net

Substitutions on the aromatic rings are also crucial. A patent for pyridobenzothiazine derivatives highlights that the presence of halogen atoms, such as chlorine or fluorine, leads to high antimicrobial activity. google.com Furthermore, studies on synthesized 8-chloro-7-methyl-, 7,9-dimethyl-, and 8-chloro-9-methyl-3-nitro-10H-pyrido[3,2-b] researchgate.netnih.govbenzothiazines have demonstrated their potential as chemotherapeutic agents with antimicrobial properties. researchgate.net Some of these compounds were found to possess promising antifungal activity. researchgate.net In related benzothiazine structures, the presence of a methyl group or a halogen atom (chlorine or bromine) at specific positions on the benzoyl moiety was shown to enhance antimicrobial activity. nih.gov

The table below summarizes the structural modifications on the this compound scaffold that have been investigated for their impact on antimicrobial activity.

| Structural Modification | Effect on Antimicrobial Activity | Reference(s) |

| Attachment of Ribofuranosyl moiety | Enhanced antibacterial and antifungal activity | researchgate.netresearchgate.net |

| Halogen (Cl, F) substitution on rings | High antimicrobial activity reported | google.com |

| Chloro, methyl, and nitro substitutions | Investigated for antimicrobial potential; some showed promising antifungal activity | researchgate.netresearchgate.net |

| Introduction of 1,2,3-triazolylmethyl groups (on related benzothiazines) | Resulted in compounds with significant antibacterial activity | nih.gov |

Rational Design for Improved Anticancer Potential

The rational design of this compound derivatives has been a key focus in the quest for more potent and selective anticancer agents. The core structure, a hybrid of phenothiazine (B1677639) and pyridine, offers a versatile scaffold for modification. The anticancer activity of this class of compounds is significantly influenced by the nature and position of substituents on the tetracyclic system. nih.gov

One of the primary strategies involves the introduction of various substituents at the thiazine nitrogen atom (position 10). Research has shown that the introduction of dialkylaminoalkyl groups at this position can lead to compounds with significant cytotoxic activity. nih.gov For instance, the dimethylaminopropyl derivative has demonstrated notable activity against certain cancer cell lines. nih.gov The rationale behind this modification lies in altering the lipophilicity and basicity of the molecule, which can affect its ability to cross cell membranes and interact with intracellular targets.

Furthermore, modifications to the pyridine and benzene rings have been explored. The replacement of benzene rings with nitrogen-containing heterocyclic systems, such as another pyridine ring to form diazaphenothiazines, has been investigated. nih.gov These alterations aim to modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets. For example, 10H-1,9-diazaphenothiazine and its 10-derivatives have been synthesized and screened for their anticancer activity, with some showing high potency against glioblastoma, melanoma, and breast cancer cell lines. nih.gov

The table below summarizes the anticancer activity of selected this compound derivatives and related compounds.

| Compound Name | Cancer Cell Line | Activity (IC50) | Reference |

| 10-methyl-1,9-diazaphenothiazine | SNB-19 (Glioblastoma) | Active | nih.gov |

| 10-(3-dimethylaminopropyl)-1,9-diazaphenothiazine | MDA-MB-231 (Breast Cancer) | Active | nih.gov |

| 5-methyl-9-(1-allyl-1H-1,2,3-triazol-4-yl)methoxy-12H-quino[3,4-b] nih.govnih.govbenzothiaziniu chloride | HCT 116 (Colon Cancer) | 0.23 - 2.1 µM | nih.gov |

| 5-Alkyl-12(H)-quino[3,4-b] nih.govnih.govbenzothiazinium salts | HCT 116, LLC (Lung Carcinoma) | 2.3–19.6 µg·mL−1 | nih.gov |

Structure-Activity Relationships for Neuropharmacological Effects

The this compound scaffold is closely related to the phenothiazines, a class of drugs well-known for their neuroleptic properties. nih.gov Consequently, derivatives of this pyridobenzothiazine system have been investigated for their potential neuropharmacological effects. The structure-activity relationship (SAR) studies in this area have primarily focused on the impact of substituents at the nitrogen atom of the thiazine ring.

The introduction of dialkylaminoalkyl chains at the 10-position is a common strategy to impart neuroleptic activity. This is exemplified by compounds such as prothipendyl, which is a 10-dialkylaminoalkyl derivative of a pyridobenzothiazine. nih.gov The length and nature of the alkylaminoalkyl side chain, as well as the substituent on the terminal nitrogen atom, are critical determinants of neuroleptic potency and receptor binding profiles. These modifications influence the molecule's ability to interact with dopamine and other neurotransmitter receptors in the central nervous system.

While specific SAR data for this compound derivatives with neuroleptic activity is not extensively detailed in the provided search results, the general principles derived from the broader class of azaphenothiazines are applicable. The planarity and electronic distribution of the tricyclic system, along with the physicochemical properties of the side chain, govern the interaction with target receptors. For instance, the bent conformation of the thiazine ring in many phenothiazine derivatives is thought to be important for their activity. nih.gov However, some planar pyridoquinothiazinium systems have also been synthesized, suggesting that molecular geometry plays a complex role in biological activity. nih.gov

Optimization of Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic agents. These activities are often linked to the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade. nih.govresearchgate.net

SAR studies have revealed that modifications to various parts of the pyridobenzothiazine scaffold can significantly impact these properties. For instance, the introduction of a carboxylic acid-containing moiety on a piperidine (B6355638) ring attached to the pyrazino[2,3-b] nih.govnih.govbenzothiazine core resulted in potent inhibitors of intercellular adhesion molecule-1 (ICAM-1) upregulation, a process involved in inflammation. nih.gov

In the context of direct enzyme inhibition, the orientation of the sulfur atom within the thiazine ring towards the active site of enzymes like 15-lipoxygenase has been shown to be crucial. researchgate.net The potential for the sulfur atom to be oxidized to a sulfoxide (B87167) can influence the inhibitory activity. researchgate.net Furthermore, the presence and nature of substituents on the pyrimidine (B1678525) ring of pyrimido[4,5-b] nih.govnih.govbenzothiazines have a profound effect on their lipoxygenase inhibitory activities. researchgate.net

The table below presents data on the anti-inflammatory and related activities of some benzothiazine derivatives.

| Compound Class | Target | Activity | Reference |

| 1,2-Benzothiazine derivatives | COX-1/COX-2 | Varied selectivity, some with higher selectivity for COX-2 than meloxicam | nih.gov |

| Pyrimido[4,5-b] nih.govnih.govbenzothiazines | 15-Lipoxygenase | Dependent on sulfur orientation and substituents | researchgate.net |

| Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b] nih.govnih.govbenzothiazine | ICAM-1 Upregulation | Potent inhibitors | nih.gov |

| 1,3,4-Oxadiazole derivatives of pyridothiazine-1,1-dioxide | COX-1/COX-2 | Some compounds showed strong COX-2 inhibitory activity | mdpi.com |

Computational Approaches to SAR Analysis

Computational methods are increasingly being employed to understand and predict the structure-activity relationships of this compound derivatives, aiding in the rational design of more effective therapeutic agents.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein target. For this compound derivatives, docking studies have been instrumental in elucidating their mechanism of action at the molecular level.

In the context of anti-inflammatory activity, molecular docking simulations have been performed to understand the interactions of these compounds with the active sites of COX-1 and COX-2 enzymes. nih.govmdpi.com These studies help to explain the observed selectivity of certain derivatives for COX-2 over COX-1, which is a desirable property for reducing gastrointestinal side effects. The docking poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site.

Similarly, for anticancer applications, docking studies have been used to investigate the binding of quinobenzothiazine derivatives to DNA, suggesting intercalation as a possible mechanism of their cytotoxic effect. nih.gov These computational models provide insights into the structural features of the ligands that are essential for effective binding and biological activity. For example, the planarity of the tetracyclic system in some derivatives is thought to facilitate DNA intercalation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This method is valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

For derivatives related to the this compound scaffold, 3D-QSAR studies have been conducted. nih.gov These models use the 3D alignment of molecules to derive relationships between their steric and electronic fields and their biological activity. The resulting contour maps from these analyses can highlight regions where modifications to the molecule are likely to increase or decrease its activity, thus guiding the design of new, more potent analogs. nih.gov

Molecular Dynamics Simulations to Understand Ligand Binding

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. biorxiv.orgnih.gov This method can be used to study the conformational changes that occur upon ligand binding and to calculate binding free energies, offering a more detailed understanding of the binding process than static docking models.

For systems involving benzothiazine-related compounds, MD simulations can be employed to assess the stability of the ligand-protein complex and to identify key residues involved in maintaining the bound conformation. nih.gov Techniques like Gaussian accelerated Molecular Dynamics (GaMD) can enhance the sampling of conformational space, allowing for the observation of ligand binding and unbinding events within computationally accessible timescales. biorxiv.orgnih.gov This information is crucial for understanding the kinetics of ligand binding, which can be a critical factor in drug efficacy. While specific MD simulation studies on this compound itself were not found in the search results, the application of these methods to related heterocyclic systems demonstrates their potential for elucidating the intricate details of ligand-receptor interactions. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are crucial computational strategies in drug discovery aimed at identifying the essential structural features responsible for a molecule's biological activity and refining its properties to enhance efficacy and drug-likeness. For derivatives of this compound, these strategies are pivotal in rationally designing novel and potent therapeutic agents.

Pharmacophore models are developed by identifying the common spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) in a set of active molecules. For instance, in a study on related 1,4-benzothiazine derivatives targeting interleukin-6 (IL-6) for colon cancer treatment, a common pharmacophore model, ADHR26, was developed. nih.gov This model consisted of one hydrogen bond acceptor (A), one hydrogen bond donor (D), one hydrophobic group (H), and two aromatic rings (R). nih.gov A similar approach can be applied to this compound derivatives to delineate the key features required for a specific biological target. The tricyclic core itself provides a rigid scaffold with a defined spatial arrangement of aromatic and heteroatomic features.

Once a pharmacophore model is established, lead optimization strategies are employed to improve the compound's profile. Key strategies include:

Structural Simplification: This involves removing non-essential functional groups or chiral centers from a complex lead molecule to improve synthetic accessibility and pharmacokinetic properties. nih.gov This strategy aims to avoid "molecular obesity," which can lead to poor drug-likeness. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate potency, selectivity, and metabolic stability. For the this compound scaffold, a key bioisosteric replacement is the pyridine ring in place of a benzene ring found in phenothiazines. This change significantly alters electron distribution and potential hydrogen bonding capabilities.

Side Chain Modification: As seen in related heterocyclic systems like phenothiazines, the nature of the side chain at the N-10 position is critical for activity. Optimization often involves altering the length of the alkyl chain, the nature of the terminal amine (e.g., aliphatic vs. piperazine), and introducing substituents on the side chain. youtube.com

Substitution on the Tricyclic Core: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) at different positions on the aromatic rings can profoundly influence electronic properties and interactions with the target protein.

The process of lead optimization is an iterative cycle of design, synthesis, and biological testing, guided by computational models to refine the structure for improved therapeutic potential. researchgate.net

Comparative SAR Analysis with Related Heterocyclic Systems (e.g., Phenothiazines)

The structure-activity relationship (SAR) of this compound derivatives can be better understood by comparing them to structurally related and well-studied heterocyclic systems, most notably the phenothiazines. Phenothiazines are a class of antipsychotic drugs, and their SAR is extensively documented. nih.govslideshare.net The core of this comparison lies in the replacement of one of the benzene rings in the phenothiazine nucleus with a pyridine ring to form the pyridobenzothiazine scaffold.

Key SAR Features of Phenothiazines:

The antipsychotic activity of phenothiazines is strongly linked to their ability to block dopamine receptors, and their conformation often mimics that of dopamine. nih.govnih.gov Several structural features are critical for this activity:

The Tricyclic Core: The folded tricyclic phenothiazine nucleus is a foundational requirement.

Substitution at Position 2: The introduction of an electron-withdrawing group (e.g., -Cl, -CF3) at the C-2 position of the phenothiazine ring significantly enhances antipsychotic potency. youtube.com The trifluoromethyl group generally confers greater potency than a chlorine substituent. nih.gov Conversely, substitution at positions 1 or 4 tends to reduce activity. youtube.com

The N-10 Side Chain: A three-carbon alkyl chain separating the nitrogen of the phenothiazine ring (N-10) and the terminal amino group is optimal for maximum neuroleptic activity. youtube.com

The Terminal Amino Group: The nature of the terminal amine is crucial. Tertiary amines are required, and those incorporated into a piperazine (B1678402) ring often show the highest potency and selectivity. youtube.comnih.gov

| Feature | Requirement for High Antipsychotic Activity in Phenothiazines |

| Ring Substituent | Electron-withdrawing group (e.g., -Cl, -CF3) at position 2 |

| Side Chain Length | Propyl (3-carbon) chain between N-10 and terminal nitrogen |

| Side Chain Branching | Branching at the β-position decreases antipsychotic potency |

| Terminal Amine | Tertiary amine, often a piperazine or piperidine derivative |

Comparative Analysis with this compound:

The this compound structure is a bioisostere of phenothiazine, where a -CH= group in the benzene ring is replaced by a nitrogen atom, forming a pyridine ring. This substitution has significant implications for the molecule's electronic and pharmacological properties.

Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which alters the electron density of the entire tricyclic system compared to phenothiazine. This intrinsic electronic feature may mimic the effect of an electron-withdrawing substituent on the phenothiazine ring.

Hydrogen Bonding: The pyridine nitrogen introduces a potential hydrogen bond acceptor site, which is absent in the corresponding benzene ring of phenothiazine. This could lead to different or additional interactions with biological targets.

Positional Isomerism: The position of the nitrogen in the pyridine ring is critical. In this compound, the nitrogen is at position 4. Other isomers are possible, and each would have a distinct electronic and steric profile.

Side Chain and Substitution: SAR studies on pyridobenzothiazines often explore similar modifications as those on phenothiazines, such as varying the N-10 alkylamino side chain. For example, derivatives like 10-(3-pyrrolidin-1-ylpropyl)pyrido[3,2-b] nih.govnih.govbenzothiazine have been synthesized, indicating that the N-10 position is a key handle for modification, analogous to phenothiazines. uni.lu

A comparative study on pyrimido[4,5-b] nih.govnih.govbenzothiazine derivatives (which are also related) as 15-lipoxygenase inhibitors showed that the presence or absence of a methyl substituent could greatly affect inhibitory activity. nih.gov This highlights that even small structural changes in these complex heterocyclic systems can lead to significant differences in biological outcomes, a principle that holds true when comparing pyridobenzothiazines to phenothiazines.

Mechanisms of Action and Biological Targets

Targeting Receptor Tyrosine Kinase AXL Signaling Pathways

Extensive research has not yielded publicly available scientific literature detailing the direct interaction between 10H-Pyrido(3,2-b)(1,4)benzothiazine or its derivatives and the AXL receptor tyrosine kinase signaling pathway. Therefore, no specific data on its role in AXL-mediated cellular processes or drug resistance can be provided at this time.

Inhibition of AXL-Mediated Cell Proliferation and Migration

There is currently no available research data to suggest that this compound inhibits AXL-mediated cell proliferation and migration.

Impact on Cancer Cell Survival and Metastasis

The impact of this compound on cancer cell survival and metastasis through the AXL signaling pathway has not been documented in the accessible scientific literature.

Role in Drug Resistance Modulation

There is no current evidence to describe a role for this compound in the modulation of drug resistance via the AXL pathway.

Interactions with Enzymes and Receptors

The interactions of this compound are an area of ongoing investigation, with some defined activities and other potential areas remaining unexplored.

Inhibition of Soybean 15-Lipoxygenase Enzyme

Scientific studies specifically investigating the inhibitory effect of this compound on the soybean 15-lipoxygenase enzyme are not found in the current body of public research. While related benzothiazine structures have been explored for this activity, data for the precise this compound scaffold is absent.

Modulation of Neurotransmitter Systems in the Brain

Research into derivatives of this compound indicates a potential for these compounds to act on the central nervous system. This activity is believed to stem from their ability to interact with and modulate various neurotransmitter systems.

Compounds within this chemical class are explored for their potential therapeutic applications in conditions such as schizophrenia, depression, and anxiety disorders. The mechanism for these potential applications is linked to their affinity for key targets in psychiatric management, such as dopamine (B1211576) and serotonin (B10506) receptors. The addition of specific side chains to the core this compound structure significantly influences the compound's ability to interact with these biological targets within the brain.

One such derivative, 10-(3-(dipropylamino)propyl)-10H-Pyrido(3,2-b)(1,4)benzothiazine , has been noted for its potential to act on the central nervous system, highlighting the role of the side chain in modifying the compound's pharmacodynamic properties.

Activation of Apoptosis-Related Pathways

Derivatives of 1,4-benzothiazine, the core structure of this compound, have been shown to induce apoptosis through a complex series of biochemical events. nih.gov The cytotoxic effects of these compounds are linked to the activation of multiple signaling cascades that converge to execute the apoptotic program. The specific structural features of these molecules, such as the oxidation state of the sulfur atom and the nature of substitutions, play a crucial role in modulating their apoptotic efficacy. nih.gov

One of the initial steps in the apoptotic cascade induced by 1,4-benzothiazine analogs is the activation of Phosphatidylcholine-Specific Phospholipase C (PC-PLC). nih.gov PC-PLC is an enzyme that hydrolyzes phosphatidylcholine, a major component of cell membranes, to generate signaling molecules. In several mammalian cell systems, PC-PLC has been identified as a key player in processes like cell proliferation, differentiation, and apoptosis. nih.gov The activation of PC-PLC by 1,4-benzothiazine derivatives is a critical event that initiates the downstream signaling leading to cell death. nih.gov

Following the activation of PC-PLC, a subsequent step in the apoptotic pathway involves the activation of acidic sphingomyelinase (aSMase). nih.gov This enzyme is responsible for the hydrolysis of sphingomyelin, another lipid component of cell membranes, which results in the generation of ceramide. nih.govnih.gov Ceramide acts as a second messenger in a variety of cellular processes, including the induction of apoptosis. nih.govnih.gov The increase in cellular ceramide levels, triggered by the action of aSMase, is a crucial signal that propagates the apoptotic cascade initiated by 1,4-benzothiazine analogs. nih.govnih.gov

The signaling events initiated by PC-PLC and aSMase activation ultimately lead to the activation of a family of proteases known as caspases, which are the central executioners of apoptosis. Specifically, 1,4-benzothiazine derivatives have been found to trigger the activation of caspase-8 and caspase-3. nih.gov Caspase-8 is an initiator caspase that, upon activation, can directly activate downstream effector caspases like caspase-3. nih.gov The activation of caspase-3 is a point of no return in the apoptotic process, as it cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govmdpi.comresearchgate.net The concerted activation of caspase-8 and caspase-3 by 1,4-benzothiazine analogs ensures the efficient dismantling of the cell. nih.gov

Cellular and Molecular Mechanisms of Antimicrobial Activity

In addition to their effects on apoptotic pathways, derivatives of this compound have demonstrated notable antimicrobial properties, inhibiting the growth of various pathogenic microorganisms.

Inhibition of Bacterial Growth and Fungal Strains

Several studies have documented the screening of this compound derivatives for their antimicrobial activity. researchgate.netresearchgate.net These compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netarabjchem.org The results indicate that these compounds can exhibit a range of inhibitory effects on microbial growth. arabjchem.org The antimicrobial potential of these derivatives is influenced by their specific chemical structures. researchgate.netresearchgate.net

Ribofuranoside Derivatives and Antibacterial Properties

A significant enhancement in antimicrobial activity has been observed with the synthesis of ribofuranoside derivatives of this compound. researchgate.netresearchgate.net These derivatives, where a ribofuranose sugar moiety is attached to the core benzothiazine structure, have shown improved antibacterial and antifungal properties compared to their parent compounds. researchgate.net Specifically, certain N-(2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl)-pyridobenzothiazines have demonstrated notable activity against bacteria such as S. aureus and E. coli, and fungi including A. flavus, A. niger, and F. oxysporium. researchgate.net

Data Tables

Table 1: Antimicrobial Activity of this compound Ribofuranoside Derivatives

| Compound Type | Target Microorganism | Activity Level | Reference |

| Ribofuranoside Derivatives | S. aureus (bacteria) | Better than parent compounds | researchgate.net |

| Ribofuranoside Derivatives | E. coli (bacteria) | Better than parent compounds | researchgate.net |

| Ribofuranoside Derivatives | A. flavus (fungus) | Better than parent compounds | researchgate.net |

| Ribofuranoside Derivatives | A. niger (fungus) | Better than parent compounds | researchgate.net |

| Ribofuranoside Derivatives | F. oxysporium (fungus) | Better than parent compounds | researchgate.net |

Mechanistic Insights into Antitumor Effects on Various Cancer Cell Lines

Derivatives of the 1,4-benzothiazine scaffold, to which this compound belongs, have demonstrated notable antitumor activity across a range of cancer cell lines. The mechanisms underlying these effects are often multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that govern cell proliferation and survival.

Research has shown that certain benzothiazole (B30560) derivatives can significantly inhibit the growth of breast cancer cells. nih.gov These compounds have been found to induce cell cycle arrest, disrupt the mitochondrial membrane potential, and increase the accumulation of reactive oxygen species (ROS), ultimately leading to cell death. nih.gov Furthermore, they can downregulate the expression of critical genes involved in cancer progression, such as JAK, STAT3, ERK, AKT, and mTOR. nih.gov

In studies involving lung cancer cell lines like A549 , 1,2,3-triazole-linked 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives have shown potent inhibitory effects, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net The anticancer activity of these compounds is linked to the induction of apoptosis and an increase in dead cell counts. researchgate.net Similarly, the venom of certain jellyfish has been shown to have anti-proliferative effects on A549 cells by inducing apoptosis through the activation of caspase-3 and caspase-9. mdpi.com

For HeLa (human cervical carcinoma) cells, specific benzothiazole derivatives have been identified as cytotoxic agents. researchgate.net These compounds have been shown to induce apoptosis through a complex series of biochemical events, including the activation of caspases and the release of cytochrome c from the mitochondria. nih.gov

While direct studies on U373n (glioblastoma) and B16F10 (melanoma) cell lines with this compound itself are less prevalent in the searched literature, the broader class of benzothiazine and benzothiazole derivatives has shown promise against various cancers, suggesting potential avenues for future investigation into the specific effects on these cell lines.

In Vitro and In Vivo Pharmacological Studies

The evaluation of this compound and related compounds involves a range of in vitro and in vivo studies to determine their pharmacological profile.

A fundamental step in assessing the anticancer potential of these compounds is to determine their effect on cell viability and their ability to induce apoptosis.

Cell Viability Assays: The MTT assay is a commonly used method to measure the cytotoxic activity of a compound. nih.govresearchgate.net This assay determines the metabolic activity of cells, which is proportional to the number of viable cells. For instance, a benzothiazole derivative, BTD, was shown to reduce the viability of colorectal cancer cells in a time- and concentration-dependent manner. nih.gov

Apoptosis Assays: The induction of apoptosis is a key mechanism for many anticancer drugs. Flow cytometry with Annexin V/propidium (B1200493) iodide (PI) staining is a standard technique to detect and quantify apoptotic cells. nih.gov Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during apoptosis, while PI stains necrotic or late apoptotic cells. biotium.com Other methods to study apoptosis include TUNEL assays, which detect DNA fragmentation, and western blotting to measure the levels of apoptosis-related proteins like Bax and Bcl-2. mdpi.comnih.gov Studies on 1,4-benzothiazine analogs have demonstrated their ability to induce apoptosis in mouse thymocytes, associated with the activation of caspases and the release of cytochrome c. nih.gov

Table 1: Common In Vitro Assays for Evaluating Anticancer Activity

| Assay Type | Purpose | Principle | Commonly Used For |

| MTT Assay | Measures cell viability and cytotoxicity. nih.govresearchgate.net | Colorimetric assay based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. nih.gov | Determining the IC50 (half-maximal inhibitory concentration) of a compound. |

| Annexin V/PI Staining | Detects and quantifies apoptotic and necrotic cells. nih.gov | Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes. biotium.com | Differentiating between viable, early apoptotic, late apoptotic, and necrotic cells. |

| TUNEL Assay | Detects DNA fragmentation, a hallmark of apoptosis. nih.gov | Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-ends of fragmented DNA. | Visualizing and quantifying apoptotic cells in tissue sections or cell cultures. |

| Western Blotting | Measures the expression levels of specific proteins. | Separates proteins by size using gel electrophoresis, followed by transfer to a membrane and detection with specific antibodies. | Analyzing the expression of apoptosis-related proteins like caspases, Bax, and Bcl-2. mdpi.comnih.gov |

| Cell Cycle Analysis | Determines the distribution of cells in different phases of the cell cycle. | Cells are stained with a DNA-binding dye (like propidium iodide) and analyzed by flow cytometry. | Identifying cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M). nih.gov |

In addition to their anticancer properties, various derivatives of the benzothiazine scaffold have been investigated for their antimicrobial activity.

Methods: Antimicrobial susceptibility is typically evaluated using methods like the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). researchgate.net The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction in bacterial density.

Findings: Studies on 1,2-benzothiazine derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net The structure-activity relationship studies revealed that the nature of substituents on the thiazine (B8601807) ring and the benzoyl moiety influences the antimicrobial efficacy. researchgate.net For example, some pyrazolo-1,2-benzothiazine acetamides exhibited potent antibiotic activity against different strains of S. aureus, including methicillin-resistant strains. beilstein-journals.org Other research has explored the synthesis of 10H-Pyrido[3,2-b] nih.govnih.govbenzo[b]thiazine ribofuranosides and screened them for antimicrobial activity. researchgate.net

Table 2: Antimicrobial Activity of Benzothiazine Derivatives

| Compound Class | Target Microorganisms | Key Findings |

| 1,2-Benzothiazine derivatives | Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) researchgate.net | Activity is influenced by substituents on the thiazine ring and benzoyl moiety. researchgate.net |

| Pyrazolo-1,2-benzothiazine acetamides | Staphylococcus aureus (including methicillin-resistant and multidrug-resistant strains) beilstein-journals.org | Certain derivatives showed potent and selective antibiotic activity. beilstein-journals.org |

| 1,4-Benzothiazine-3-one bisamides | Staphylococcus aureus nih.gov | Designed as dual inhibitors targeting bacterial peptide deformylase. nih.gov |

To assess the in vivo efficacy of potential therapeutic agents, preclinical animal models are indispensable. These models help bridge the gap between in vitro findings and clinical applications.

Cancer Models: Chemically induced tumor models are frequently used. nih.gov For example, azoxymethane (B1215336) (AOM) is used to induce colon tumors in rats, and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) or N-methyl-N-nitrosourea (MNU) are used to induce mammary tumors in rats. researchgate.net Xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., nude mice), are also widely employed. nih.gov These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

Medicinal Chemistry Applications and Therapeutic Potential

Anticancer Agents and Lead Compound Development

The 10H-Pyrido(3,2-b)(1,4)benzothiazine nucleus is a key structural motif in the design of new anticancer agents. The anticancer activity is influenced by the nature of the tricyclic framework and the substituents attached at the thiazine (B8601807) nitrogen atom. researchgate.net

Derivatives of the broader benzothiazole (B30560) class have shown considerable cytotoxic activities against various human cancer cell lines. For instance, certain benzothiazole derivatives have been evaluated for their antiproliferative effects against cell lines such as A549 (lung), HCT-116 (colon), SW620 (colon), MDA-MB-468 (breast), and HeLa (cervical). nih.gov Specifically, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a similar pyridinyl theme, have been investigated as apoptosis inducers and cyclin-dependent kinase inhibitors. nih.gov Some of these compounds displayed potent cytotoxicity against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines. nih.gov Further studies on pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole derivatives also revealed significant anticancer activity. mdpi.com

Development of Novel Therapies for Resistant Cancer Cell Lines

The development of therapies effective against resistant cancer cell lines is a critical area of research. While direct studies on this compound against resistant lines are not extensively detailed in the provided context, the broader class of benzothiazole derivatives has been a focus. The emergence of resistance to current anticancer agents necessitates the discovery of new cytotoxic compounds. nih.gov Research into related structures like pyrido[2,3-d]pyrimidines is part of this effort, aiming to produce agents that can overcome resistance mechanisms. nih.gov

Investigation as Near-Infrared OLED Emitters in Platinum Complexes

The application of specific this compound compounds as ligands in platinum complexes for near-infrared organic light-emitting diodes (NIR-OLEDs) is an emerging area of interest. Research into cyclometallated platinum(II) complexes has shown that modifying ligands can tune emission wavelengths into the NIR region. rsc.org For example, introducing trifluoromethyl groups into 1,3-di(2-pyridyl)benzene (B3047261) ligands in platinum complexes has been shown to shift excimer emission into the NIR spectrum. rsc.org While iridium(III) complexes are also heavily studied for NIR applications, platinum(II) complexes offer a viable alternative. nih.govelsevierpure.com The development of NIR-emitting materials is crucial for applications such as night-vision displays, optical telecommunications, and biomedical imaging.

Antimicrobial and Antifungal Drug Development

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal properties. researchgate.net The core structure is a valuable template for developing new agents to combat various pathogens.

Studies have shown that modifications, such as the introduction of a ribofuranosyl group, can enhance the antimicrobial activity of the parent compound against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Aspergillus flavus, Aspergillus niger, and Fusarium oxysporum. researchgate.net

Strategies for Combating Resistant Bacterial and Fungal Strains

A significant challenge in antimicrobial therapy is the rise of drug-resistant strains. Research into phenothiazine (B1677639) derivatives, the parent class of this compound, has demonstrated activity against multidrug-resistant pathogens. For example, phenothiazines like chlorpromazine (B137089) have been shown to inhibit the growth of multidrug-resistant Acinetobacter baumannii. nih.gov This suggests that the pyridobenzothiazine scaffold could be a promising starting point for developing new drugs to combat resistant bacterial infections. nih.gov The strategy often involves creating hybrid molecules or modifying the core structure to enhance potency and overcome resistance mechanisms.

Neuropharmacological Applications

The structural similarity of this compound to phenothiazines, which are well-known for their neuroleptic (antipsychotic) properties, has prompted investigation into its potential neuropharmacological applications.

Antipsychotic and Anticonvulsant Properties

Derivatives of the broader benzothiazine and phenothiazine classes have shown potential as both antipsychotic and anticonvulsant agents. nih.gov

In the realm of anticonvulsant activity, novel 1,4-benzothiazine-3-one derivatives have been designed and synthesized. nih.gov One such compound, 4-(4-bromo-benzyl)-4H-benzo[b] researchgate.netuni.luthiazin-3(4H)-one, demonstrated promising activity in a chemically-induced seizure model in mice. nih.gov Other studies on different heterocyclic systems with structural similarities have also identified compounds with significant anticonvulsant properties, often linked to the modulation of sodium or calcium channels. nih.govmdpi.commdpi.com

While direct evidence for the antipsychotic properties of this compound is limited in the provided context, the known antipsychotic effects of phenothiazine derivatives provide a strong rationale for exploring this therapeutic avenue. nih.gov

Table of Mentioned Compounds

Other Potential Therapeutic Areas

Trypanocidal and Antimalarial Activity

While direct studies on the trypanocidal and antimalarial activity of the parent compound This compound are not extensively documented in publicly available literature, research into structurally related compounds, particularly within the broader class of azaphenothiazines, has shown promise in the realm of antiparasitic drug discovery. Azaphenothiazines, which are phenothiazine structures where one or both benzene (B151609) rings are replaced by an azine ring like pyridine (B92270), have been noted for a wide spectrum of biological activities, including antimalarial properties. researchgate.net

Investigations into related heterocyclic systems have provided insights that could guide future research on This compound derivatives. For instance, a study on thieno[3,2-b]benzothiazine S,S-dioxide analogs, which share a similar tricyclic core, identified compounds with inhibitory activity against hemoglobin hydrolysis, a crucial process for the malaria parasite. Although these compounds were not as potent as the reference drug chloroquine, the study delineated minimal structural requirements for the observed biological response, which could be extrapolated to the design of novel pyridobenzothiazine-based antimalarials.